molecular formula C13H15NO4 B12614883 Ethyl 3-hydroxy-2-(phenylcarbamoyl)but-2-enoate CAS No. 922179-07-5

Ethyl 3-hydroxy-2-(phenylcarbamoyl)but-2-enoate

Cat. No.: B12614883
CAS No.: 922179-07-5
M. Wt: 249.26 g/mol
InChI Key: VZJRQQKGGGIZLG-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-(phenylcarbamoyl)but-2-enoate is a chemical compound with a complex structure that includes both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-2-(phenylcarbamoyl)but-2-enoate typically involves the reaction of ethyl acetoacetate with phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is then heated to promote the reaction and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2-(phenylcarbamoyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 3-hydroxy-2-(phenylcarbamoyl)but-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-2-(phenylcarbamoyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-hydroxy-3-phenyl-3-butenoate
  • Ethyl 2-hydroxy-3-methylbutanoate
  • Pyrrole-containing analogs

Uniqueness

Ethyl 3-hydroxy-2-(phenylcarbamoyl)but-2-enoate is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers distinct reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

CAS No.

922179-07-5

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

ethyl 3-hydroxy-2-(phenylcarbamoyl)but-2-enoate

InChI

InChI=1S/C13H15NO4/c1-3-18-13(17)11(9(2)15)12(16)14-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3,(H,14,16)

InChI Key

VZJRQQKGGGIZLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)O)C(=O)NC1=CC=CC=C1

Origin of Product

United States

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